![molecular formula C29H21NO4 B11650592 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]anthracene-9,10-dione](/img/structure/B11650592.png)
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]anthracene-9,10-dione
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Overview
Description
2-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPOXY]-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that incorporates both carbazole and anthracene moieties Carbazole is known for its excellent photochemical and thermal stability, while anthracene is recognized for its luminescent properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPOXY]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps:
Formation of Carbazole Derivative: The initial step involves the functionalization of carbazole.
Anthracene Derivative Formation: The final step involves the coupling of the carbazole derivative with an anthracene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the anthracene moiety, converting it to dihydroanthracene derivatives.
Substitution: The hydroxypropoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various functionalized carbazole derivatives.
Scientific Research Applications
2-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPOXY]-9,10-DIHYDROANTHRACENE-9,10-DIONE has several applications in scientific research:
Organic Electronics: The compound’s photochemical stability and luminescent properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Photocatalysis: Its ability to absorb light and participate in electron transfer reactions makes it a potential candidate for photocatalytic applications.
Biological Studies: The compound can be used as a fluorescent probe in biological imaging due to its luminescent properties.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPOXY]-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with light and subsequent electron transfer processes. The carbazole moiety acts as an electron donor, while the anthracene moiety can accept electrons, facilitating various photochemical reactions . This electron transfer capability is crucial for its applications in organic electronics and photocatalysis .
Comparison with Similar Compounds
Similar Compounds
Polycarbazole Derivatives: These compounds share the carbazole moiety and exhibit similar photochemical properties.
Anthracene Derivatives: Compounds like 9,10-dihydroanthracene share the anthracene core and have comparable luminescent properties.
Carbazole-Pyridine Hybrids: These compounds combine carbazole with pyridine, offering unique electronic properties.
Uniqueness
2-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPOXY]-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its combination of carbazole and anthracene moieties, which endows it with both excellent photochemical stability and luminescent properties. This dual functionality makes it particularly valuable for applications in organic electronics and material science .
Properties
Molecular Formula |
C29H21NO4 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(3-carbazol-9-yl-2-hydroxypropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C29H21NO4/c31-18(16-30-26-11-5-3-7-20(26)21-8-4-6-12-27(21)30)17-34-19-13-14-24-25(15-19)29(33)23-10-2-1-9-22(23)28(24)32/h1-15,18,31H,16-17H2 |
InChI Key |
IZDSLYODJHQCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCC(CN4C5=CC=CC=C5C6=CC=CC=C64)O |
Origin of Product |
United States |
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